2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one
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Overview
Description
2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolin-4(3H)-one with 3-aminopiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminopiperidin-1-yl)quinazoline
- 4(3H)-Quinazolinone
- 3-Aminopiperidine
Uniqueness
2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential.
Properties
Molecular Formula |
C13H16N4O |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(3-aminopiperidin-1-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H16N4O/c14-9-4-3-7-17(8-9)13-15-11-6-2-1-5-10(11)12(18)16-13/h1-2,5-6,9H,3-4,7-8,14H2,(H,15,16,18) |
InChI Key |
MQYHVEDRTOFSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C(=O)N2)N |
Origin of Product |
United States |
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